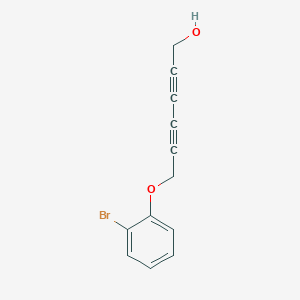
6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL is a chemical compound with the molecular formula C12H7BrO2 It is characterized by the presence of a bromophenoxy group attached to a hexa-2,4-diyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and hexa-2,4-diyne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the coupling reaction.
Coupling Reaction: The bromophenol undergoes a coupling reaction with the hexa-2,4-diyne in the presence of a palladium catalyst, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL: Similar structure but with a chlorine atom instead of bromine.
6-(2-Fluorophenoxy)hexa-2,4-diyn-1-OL: Similar structure but with a fluorine atom instead of bromine.
6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as its boiling and melting points.
Properties
CAS No. |
64270-78-6 |
|---|---|
Molecular Formula |
C12H9BrO2 |
Molecular Weight |
265.10 g/mol |
IUPAC Name |
6-(2-bromophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H9BrO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2 |
InChI Key |
XTVYEZBENKJCCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#CC#CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















